B-[5-chloro-2-[(diethylamino)carbonyl]phenyl]Boronic acid
Description
B-[5-chloro-2-[(diethylamino)carbonyl]phenyl]boronic acid is a boronic acid derivative characterized by a phenyl ring substituted with a chlorine atom at the 5-position and a diethylamino carbonyl group at the 2-position. The boronic acid moiety (-B(OH)₂) is attached to the aromatic ring, enabling covalent interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C11H15BClNO3 |
|---|---|
Molecular Weight |
255.51 g/mol |
IUPAC Name |
[5-chloro-2-(diethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H15BClNO3/c1-3-14(4-2)11(15)9-6-5-8(13)7-10(9)12(16)17/h5-7,16-17H,3-4H2,1-2H3 |
InChI Key |
IGKNOFCQAYZFFR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)C(=O)N(CC)CC)(O)O |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling Approach
One of the most common methods to prepare substituted aryl boronic acids, including B-[5-chloro-2-[(diethylamino)carbonyl]phenyl]Boronic acid, is the Suzuki-Miyaura reaction. This involves coupling an aryl halide with a boronic acid or ester in the presence of a palladium catalyst.
- Starting material: 5-chloro-2-bromo-N,N-diethylbenzamide (or similar aryl halide)
- Reagents: bis(pinacolato)diboron or boronic acid derivatives
- Catalyst: Pd(0) or Pd(II) complexes such as Pd(PPh3)4 or Pd(dppf)Cl2
- Base: potassium carbonate or sodium carbonate
- Solvent: mixture of water and organic solvents like dioxane or DMF
- Conditions: reflux or elevated temperature (80–110 °C)
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boron reagent, and reductive elimination to give the aryl boronic acid or ester. Subsequent hydrolysis of boronate esters yields the free boronic acid.
Directed Ortho-Metalation (DoM) and Boronation
The presence of the diethylamino carbonyl group can act as a directing group for ortho-metalation. This method involves:
- Treatment of the substituted aromatic amide with a strong base such as lithium diisopropylamide (LDA) or sec-butyllithium at low temperature (-78 °C)
- Formation of an aryl lithium intermediate ortho to the directing group
- Quenching with trialkyl borates (e.g., B(OMe)3) or boron electrophiles to introduce the boronic acid moiety after acidic workup
This approach allows regioselective introduction of the boronic acid group at the 2-position relative to the amide, with the chloro substituent at the 5-position remaining intact.
Hydrolysis of Boronate Esters or Diboron Compounds
Boronic acids can be prepared by hydrolyzing boronate esters or diboron compounds. For example:
- Synthesis of bis(pinacolato)boronate ester derivatives via Pd-catalyzed borylation of aryl halides
- Hydrolysis of the ester under acidic or basic aqueous conditions to yield the free boronic acid
This method is often used as a final step after coupling or metalation reactions to obtain the pure boronic acid compound.
Carbamate-Directed Metalation Group (DMG) Strategy
Recent advances highlight the use of aryl O-carbamate groups as strong directing metalation groups to achieve ortho-boronation selectively:
- Conversion of phenol derivatives to O-carbamates
- Directed ortho-metalation with strong bases
- Electrophilic trapping with boron reagents
- Subsequent transformations to yield boronic acids with high regioselectivity
Though this method is more common for phenol derivatives, it exemplifies the strategic use of directing groups in boronic acid synthesis and could be adapted for related amide-substituted aromatics.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
- The Suzuki-Miyaura method is the most frequently employed for preparing this compound due to its robustness and compatibility with various functional groups, including chloro and amide substituents.
- Reaction conditions such as the choice of palladium catalyst, base, and solvent significantly influence yields and purity. For example, Pd(PPh3)4 and potassium carbonate in dioxane-water mixtures at 90–100 °C are common optimized conditions.
- Directed ortho-metalation offers excellent regioselectivity but requires stringent anhydrous and low-temperature conditions, limiting its scalability.
- Hydrolysis of boronate esters is a convenient final step to access the free boronic acid after coupling or metalation.
- The presence of electron-withdrawing groups like chloro substituents can affect the reactivity and selectivity of metalation and coupling reactions, necessitating careful reaction design.
Chemical Reactions Analysis
Types of Reactions
[5-Chloro-2-(diethylcarbamoyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: The corresponding dechlorinated compound.
Substitution: Various substituted phenylboronic acid derivatives.
Scientific Research Applications
[5-Chloro-2-(diethylcarbamoyl)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and catalysts.
Mechanism of Action
The mechanism of action of [5-chloro-2-(diethylcarbamoyl)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The chloro and diethylcarbamoyl groups may also contribute to the compound’s reactivity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Compounds
Structural and Functional Group Comparisons
The target compound’s unique substituents differentiate it from other boronic acid derivatives. Key comparisons include:
Phenyl Boronic Acids with Carbamoyl/Amide Substituents
- (4-(Dimethylcarbamoyl)phenyl)boronic acid (CAS 405520-68-5): This analog features a dimethylcarbamoyl group at the 4-position. Its molecular weight (193.01 g/mol) is lower than the target compound due to the absence of chlorine and the smaller dimethylamino group.
- B-[3-Bromo-5-(4-morpholinylcarbonyl)phenyl]boronic acid (CAS 2121512-75-0): The morpholinyl carbonyl group introduces a cyclic amine, improving water solubility. The bromine atom at the 3-position may sterically hinder enzyme binding compared to the chlorine at the 5-position in the target compound .
Triazole-Substituted Boronic Acids
- α-Amido-β-triazolylethaneboronic acids: Replacing the phenyl ring with a triazole group (e.g., in compounds [70,71] from ) improves β-lactamase inhibition (Ki = 0.004–0.008 µM) and cell penetration. The triazole’s smaller size and hydrogen-bonding capacity enhance binding to serine residues in β-lactamases, a mechanism the target compound may mimic via its diethylamino carbonyl group .
β-Lactamase Inhibition
- Triazole derivatives (e.g., ): Exhibit nanomolar Ki values (0.004 µM) against class C β-lactamases due to covalent binding to serine residues. The target compound’s diethylamino carbonyl group may similarly interact with lysine (K67) or tyrosine (Y150) residues in β-lactamases, though its bulkier substituent could reduce affinity compared to triazole analogs .
- Phenyl boronic acids with nitro/carboxy groups (): 3-Nitrophenyl boronic acid (Ki = 0.5 µM) and 4-carboxyphenyl boronic acid (Ki = 1.2 µM) show moderate inhibition.
Antifungal and HDAC Inhibition
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (): Inhibits fungal appressorium formation at 1 µM, comparable to trichostatin A. The target compound’s diethylamino group may enhance membrane permeability, though its chlorine atom could reduce solubility compared to methoxyethyl substituents .
Physicochemical Properties
Biological Activity
B-[5-chloro-2-[(diethylamino)carbonyl]phenyl]boronic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
This compound features a boronic acid moiety, which is known for its ability to interact with biomolecules, particularly proteins and enzymes. The presence of the diethylamino group enhances its solubility and potential interaction with biological targets.
The biological activity of boronic acids, including this compound, is primarily attributed to their ability to form reversible covalent bonds with diol-containing compounds. This property allows them to act as enzyme inhibitors or modulators in various biochemical pathways.
Enzyme Inhibition
- Protease Inhibition : Boronic acids have been shown to inhibit proteases by forming stable complexes with the active site residues. This mechanism is crucial in the development of therapeutic agents targeting diseases such as cancer.
- Antioxidant Activity : Studies indicate that boronic acids exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is beneficial in preventing cellular damage associated with various diseases.
Anticancer Activity
Recent studies have demonstrated the potential of this compound as an anticancer agent. For instance, a study reported its effectiveness against prostate cancer cell lines by inhibiting androgen receptor activity through docking studies that suggest a strong interaction with the receptor's ligand-binding domain .
Antibacterial Properties
The compound has also shown promising antibacterial activity. Research indicates that boronic acids can disrupt bacterial cell wall synthesis and inhibit essential enzymes, making them potential candidates for antibiotic development .
Case Studies and Research Findings
- Study on Anticancer Activity : A recent investigation into a series of boronic acid derivatives highlighted the importance of substituents like chlorine and diethylamino groups in enhancing anticancer efficacy against specific cell lines . The study utilized both non-covalent and covalent docking methods to elucidate binding interactions.
- Antioxidant Activity Evaluation : Another study focused on the synthesis of boronic acid derivatives and their evaluation for antioxidant activity using various assays (e.g., DPPH and ABTS). The results indicated strong scavenging abilities, suggesting their potential use in formulations aimed at reducing oxidative stress .
- Enzyme Inhibition Studies : A comprehensive analysis demonstrated that this compound could inhibit key enzymes involved in metabolic pathways, showcasing its versatility as a pharmaceutical agent .
Data Tables
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for B-[5-chloro-2-[(diethylamino)carbonyl]phenyl]boronic acid?
- Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. First, introducing the diethylamino carbonyl group via amidation or carbamoylation under anhydrous conditions (e.g., using diethylcarbamoyl chloride with a base like triethylamine). The boronic acid moiety is then introduced via palladium-catalyzed Miyaura borylation, requiring careful control of temperature (80–100°C) and stoichiometric use of bis(pinacolato)diboron .
- Critical Considerations :
- Protect reactive intermediates (e.g., using tert-butyldimethylsilyl groups for hydroxyl protection).
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Q. How can researchers validate the purity of this compound?
- Analytical Workflow :
- LC-MS/MS : Quantify impurities (e.g., residual boronic acids or pinacol esters) using a C18 column, mobile phase (0.1% formic acid in acetonitrile/water), and MRM transitions specific to the compound. Limit of detection (LOD) < 0.1 ppm is achievable .
- 1H/11B NMR : Confirm structural integrity and boron environment (δ ~30 ppm for trigonal planar boron in 11B NMR) .
Q. What are common reaction pathways for this boronic acid in organic synthesis?
- Suzuki-Miyaura Cross-Coupling : React with aryl halides (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) to form biaryl derivatives.
- Transesterification : Exchange boronate esters (e.g., with pinacol) under biphasic conditions (water/organic solvent) .
- Radical Reactions : Generate aryl radicals via Mn(III)-mediated oxidation for acetylation or alkylation (e.g., with acetonitrile) .
Advanced Research Questions
Q. How to resolve catalytic inefficiency in cross-coupling reactions involving this compound?
- Troubleshooting Framework :
- Steric Hindrance : The diethylamino carbonyl group may impede catalyst access. Use bulkier ligands (e.g., SPhos) or elevated temperatures (100–120°C).
- Competitive Protodeboronation : Add fluoride sources (e.g., KF) to stabilize the boronate intermediate .
Q. How to mitigate spectroscopic interference from the diethylamino group during analysis?
- Derivatization Strategy : Convert the boronic acid to its trifluoroborate salt (via KHF₂) to simplify 1H NMR by eliminating boronic acid broadening .
- Chromatographic Optimization : Use ion-pair reagents (e.g., tetrabutylammonium phosphate) in HPLC to resolve overlapping peaks caused by polar functional groups .
Q. What role does this compound play in radical-mediated reactions?
- Mechanistic Insight : Under Mn(OAc)₃, the boronic acid generates an aryl radical via single-electron oxidation. This radical participates in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
